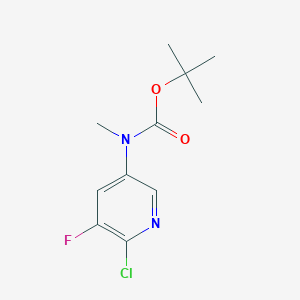
tert-butyl N-(6-chloro-5-fluoropyridin-3-yl)-N-methylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-butyl N-(6-chloro-5-fluoropyridin-3-yl)-N-methylcarbamate: is a chemical compound with the molecular formula C12H16ClFN2O2. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a tert-butyl group, a chloro-fluoropyridinyl moiety, and a methylcarbamate group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(6-chloro-5-fluoropyridin-3-yl)-N-methylcarbamate typically involves the reaction of 6-chloro-5-fluoropyridin-3-amine with tert-butyl chloroformate and N-methylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The raw materials are sourced from reliable suppliers, and the production process is optimized for cost-effectiveness and environmental sustainability.
化学反応の分析
Types of Reactions: tert-butyl N-(6-chloro-5-fluoropyridin-3-yl)-N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.
科学的研究の応用
tert-butyl N-(6-chloro-5-fluoropyridin-3-yl)-N-methylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of tert-butyl N-(6-chloro-5-fluoropyridin-3-yl)-N-methylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
類似化合物との比較
- tert-butyl N-(6-chloro-5-fluoropyridin-3-yl)carbamate
- tert-butyl N-(6-chloro-5-fluoropyridin-3-yl)-N-ethylcarbamate
Comparison: tert-butyl N-(6-chloro-5-fluoropyridin-3-yl)-N-methylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications.
特性
分子式 |
C11H14ClFN2O2 |
|---|---|
分子量 |
260.69 g/mol |
IUPAC名 |
tert-butyl N-(6-chloro-5-fluoropyridin-3-yl)-N-methylcarbamate |
InChI |
InChI=1S/C11H14ClFN2O2/c1-11(2,3)17-10(16)15(4)7-5-8(13)9(12)14-6-7/h5-6H,1-4H3 |
InChIキー |
MKEVXRFWORCGHB-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N(C)C1=CC(=C(N=C1)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















